molecular formula C8H16N2 B8677250 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine CAS No. 93798-12-0

2-Methyl-2-azabicyclo[2.2.2]octan-5-amine

Cat. No. B8677250
M. Wt: 140.23 g/mol
InChI Key: QZEUTDQHZMMSNS-UHFFFAOYSA-N
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Patent
US04533498

Procedure details

To a stirred suspension of LiAlH4 (2 g) in dry THF (100 was added a solution of the (±)-5-azido-2-carbethoxy-2-azabicyclo[2,2,2]octane (D3a) (3.5 g) under dry nitrogen and the mixture heated under reflux for 5 hrs. Normal basic work-up afforded the crude (±) 5-amino-2-methyl-2-azabicyclo[2,2,2]octane (D4a) (1.6 g, 70%), purified by distillation (b.p. 75°/5 mmHg).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(±)-5-azido-2-carbethoxy-2-azabicyclo[2,2,2]octane
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N:7]([CH:10]1[CH2:15][CH:14]2[CH2:16][CH2:17][CH:11]1[CH2:12][N:13]2[C:18](OCC)=O)=[N+]=[N-]>C1COCC1>[NH2:7][CH:10]1[CH2:15][CH:14]2[CH2:16][CH2:17][CH:11]1[CH2:12][N:13]2[CH3:18] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(±)-5-azido-2-carbethoxy-2-azabicyclo[2,2,2]octane
Quantity
3.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1C2CN(C(C1)CC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hrs
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
NC1C2CN(C(C1)CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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